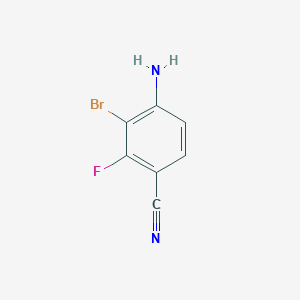![molecular formula C20H24N6O4S B2888908 5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872854-68-7](/img/structure/B2888908.png)
5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrimido[4,5-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimido[4,5-d]pyrimidines can generally be synthesized through cyclization processes or domino reactions . The presence of a thioether (S-CH2-CH2-N) and a nitro group (NO2) on the phenyl ring suggests that these groups were likely added in subsequent steps.Molecular Structure Analysis
The compound contains a pyrimido[4,5-d]pyrimidine core, which is a bicyclic structure consisting of two nitrogen atoms and four carbon atoms in each ring. It also has a phenyl ring substituted with a nitro group, and a thioether group attached to the pyrimidine ring .Scientific Research Applications
Antiproliferative Applications
This compound is structurally related to pyrido[2,3-d]pyrimidines, which are known for their antiproliferative properties . Such compounds can inhibit the growth of cancer cells, making them potential candidates for anticancer drug development. The related compound API-1, a pyrido[2,3-d]pyrimidin-5-one derivative, is a promising antiproliferative agent.
Antimicrobial Activity
Pyrido[2,3-d]pyrimidines also display antimicrobial activities . This suggests that our compound could be explored for its efficacy against various bacterial and fungal pathogens, contributing to the field of antibiotics and antifungal agents.
Anti-inflammatory and Analgesic Effects
Compounds within this class have been reported to exhibit anti-inflammatory and analgesic activities . Research into these properties could lead to the development of new pain relief medications or treatments for inflammatory conditions.
Hypotensive Properties
The hypotensive effects of pyrido[2,3-d]pyrimidines make them interesting for the study of cardiovascular diseases . They could be used to develop new treatments for high blood pressure and related cardiac conditions.
Antihistaminic Effects
These compounds are also known for their antihistaminic activities, which could be beneficial in treating allergic reactions and conditions such as hay fever or urticaria .
Neuroprotective Potential
Given the structural similarity to compounds that affect acetylcholinesterase activity, there’s potential for neuroprotective applications . This could be particularly relevant in the treatment of neurodegenerative diseases or acute nerve agent poisoning.
Antioxidant Properties
The ability to modulate oxidative stress makes these compounds candidates for research into diseases where oxidative damage is a key factor, such as neurodegenerative diseases and aging .
Antitumor Activities
Finally, the antitumor activities of related compounds provide a basis for the exploration of our compound in cancer research . It could contribute to the discovery of new chemotherapeutic agents.
Mechanism of Action
properties
IUPAC Name |
5-[2-(diethylamino)ethylsulfanyl]-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-5-25(6-2)10-11-31-18-15-17(23(3)20(28)24(4)19(15)27)21-16(22-18)13-8-7-9-14(12-13)26(29)30/h7-9,12H,5-6,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUYKDVKYMLKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

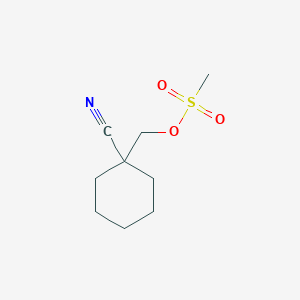
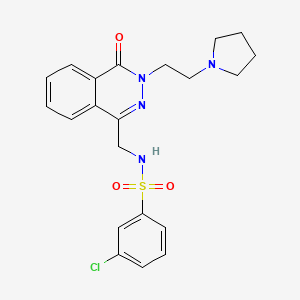
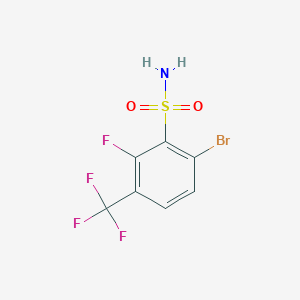
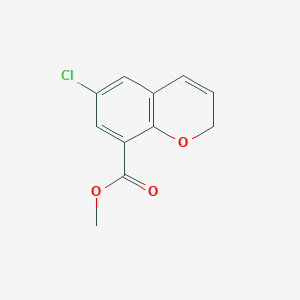
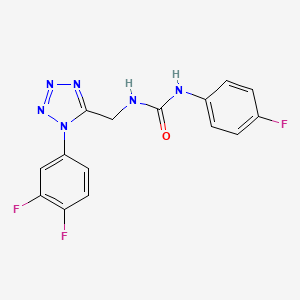
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methylbenzamide](/img/structure/B2888835.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2888836.png)
![Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate](/img/structure/B2888839.png)
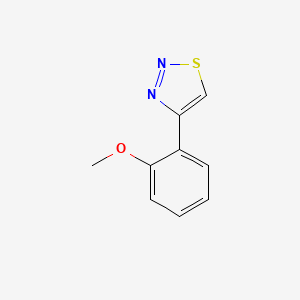
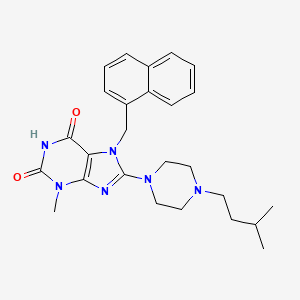
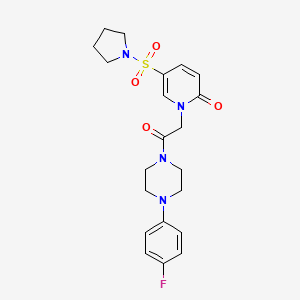
![N-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2888846.png)

